3,4-二甲基辛烷

描述

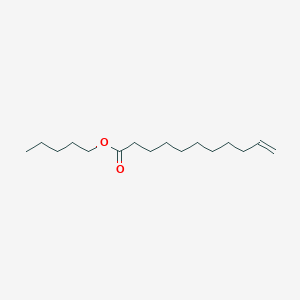

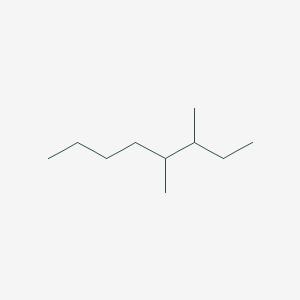

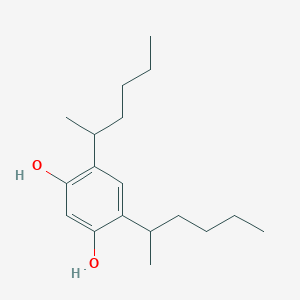

3,4-Dimethyloctane is a hydrocarbon molecule that is part of the alkane family, which consists of saturated compounds containing only single bonds between carbon atoms. While the provided papers do not directly discuss 3,4-dimethyloctane, they do provide insights into the synthesis, molecular structure, and properties of related compounds, which can be used to infer certain aspects about 3,4-dimethyloctane.

Synthesis Analysis

The synthesis of organic compounds often involves multi-step reactions that selectively form the desired molecular framework. For instance, the synthesis of 3,4-dimethylpenta-1,3-diene, a related compound, was achieved through a three-step process starting from acetone diethylacetal and ethyl propenyl ether, followed by a Wittig reaction to yield the diene . This approach demonstrates the type of methodology that could potentially be applied to synthesize 3,4-dimethyloctane, albeit with different starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. X-ray crystallography is a common technique used to determine the precise arrangement of atoms within a crystal. For example, the crystal and molecular structure of a complex containing a 3,4-dimethyl moiety was elucidated using X-ray methods, revealing an exact C2 symmetry and specific bond lengths . Such detailed structural information is essential for the rational design and synthesis of new compounds with desired properties.

Chemical Reactions Analysis

The reactivity of organic molecules like 3,4-dimethyloctane is influenced by their structure and the presence of functional groups. The Diels-Alder reaction is a common and powerful synthetic tool used to construct cyclic structures. In the case of 3,4-dimethylpenta-1,3-diene, a Diels-Alder reaction with maleic anhydride was used to obtain bicyclic adducts, showcasing the type of chemical transformations that dienes can undergo . Although 3,4-dimethyloctane does not contain a diene moiety, understanding such reactions provides a broader context for the types of chemical processes that can be applied to similar molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Techniques such as NMR, IR, UV-Vis, and mass spectroscopy are commonly used to characterize these properties. For instance, a novel compound's properties were evaluated using quantum chemical calculations and various spectroscopic methods, providing insights into its thermodynamic stability and electronic transitions . Similarly, the physical and chemical properties of 3,4-dimethyloctane could be analyzed using these techniques to gain a comprehensive understanding of the molecule.

科学研究应用

热物理性质研究

3,4-二甲基辛烷被广泛用于热物理性质的研究。 NIST/TRC 网上热力学表提供了对该化合物的热力学性质数据的严格评估,这对理解其在不同温度和压力下的行为至关重要 . 这些数据对于化工等领域的工艺设计至关重要。

有机化学与合成

在有机化学中,3,4-二甲基辛烷作为模型化合物用于研究支链烷烃的结构和反应活性 . 它的分子结构有助于理解有机合成过程中空间效应和碳正离子的稳定性。

工业应用

该化合物的性质使其成为工业应用中特种溶剂或合成中间体的候选者。 其沸点和非极性性质可在需要特定溶剂特性的工艺中得到利用 .

制药行业

生物催化法合成光学纯的邻位卤代醇,它们是天然产物和药物的宝贵结构单元,对 3,4-二甲基辛烷之类的化合物表现出兴趣。 这些方法可以为药物生产带来更高效和环境友好的合成路线 .

环境影响研究

对烃类环境影响的研究包括 3,4-二甲基辛烷之类的化合物。 了解其在环境中的行为,如降解途径和潜在毒性,对于评估生态风险至关重要 .

材料科学

在材料科学中,3,4-二甲基辛烷的热力学数据可用于预测新型合成聚合物和复合材料的材料性能。 其分子间相互作用和稳定性在决定材料的物理性能方面发挥作用 .

生物化学研究

3,4-二甲基辛烷的结构在生物化学中被用来理解脂质膜的流动性和通透性。 其支链结构可以模拟某些复杂生物脂质的方面 .

分析化学

在分析化学中,3,4-二甲基辛烷可用作气相色谱法和质谱法的标准品或参考化合物。 其明确的物理和化学性质使其适合校准仪器和验证分析方法 .

属性

IUPAC Name |

3,4-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCWGAMGBCGAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871245 | |

| Record name | 3,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15869-92-8 | |

| Record name | Octane, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What challenges arose during the synthesis of 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, and how were they addressed?

A1: The research primarily focused on synthesizing 2-(3,5-dihydroxyphenyl)-3-methyloctane, with 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane being one of the related alkylresorcinols explored. The paper mentions that a key precursor for this compound and two others were successfully prepared []. This suggests that synthesizing the final product, 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, presented further challenges that were not fully addressed within the scope of this research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)